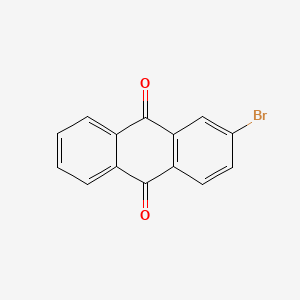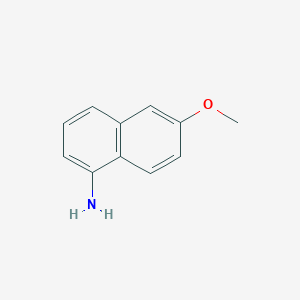
6-Methoxynaphthalen-1-amine
描述
6-Methoxynaphthalen-1-amine is a chemical compound with the molecular formula C11H11NO It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and an amine group at the 1st position
作用机制
Target of Action
6-Methoxynaphthalen-1-amine is primarily targeted towards bacterial strains. It has been synthesized and evaluated for its potential antibacterial activity . The compound’s primary targets are the bacterial strains including three Gram-positive strains (Streptococcus pneumonia, Bacillus subtilis, and Staphylococcus aureus) and two Gram-negative strains (Escherichia coli and Salmonella typhimurium) .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to antibacterial activity
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death .
Result of Action
The primary result of the action of this compound is its antibacterial activity. It has shown potent antibacterial activity against various bacterial strains
生化分析
Biochemical Properties
6-Methoxynaphthalen-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Moreover, it can modulate the expression of genes involved in apoptosis, thereby affecting cell death and survival rates. The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For instance, this compound can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type. In some cases, prolonged exposure to this compound can lead to adaptive changes in cellular responses, such as increased resistance to apoptosis or altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as enhancing cognitive function or reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and receptors in the liver and brain, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can then undergo further biotransformation or be excreted from the body. The compound’s metabolism can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been observed to localize to the endoplasmic reticulum (ER) and mitochondria, where it can interact with various enzymes and proteins involved in metabolic processes . The compound’s localization is likely directed by specific targeting signals or post-translational modifications, which ensure its proper distribution within the cell.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Methoxynaphthalen-1-amine involves the reaction of 6-methoxy-1-naphthaldehyde with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another synthetic route involves the reduction of 6-methoxy-1-nitronaphthalene using a reducing agent such as iron powder or tin(II) chloride in hydrochloric acid. This method yields this compound through the reduction of the nitro group to an amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination or reduction processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反应分析
Types of Reactions
6-Methoxynaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of 6-methoxy-1-nitronaphthalene or 6-methoxy-1-nitrosamine.
Reduction: Formation of N-methyl-6-methoxynaphthalen-1-amine or N,N-dimethyl-6-methoxynaphthalen-1-amine.
Substitution: Formation of 6-hydroxy-1-naphthylamine or other substituted derivatives.
科学研究应用
6-Methoxynaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Research: It serves as a probe for studying enzyme interactions and receptor binding in biological systems.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
6-Methoxynaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.
1-Naphthylamine: Lacks the methoxy group, affecting its electronic properties and reactivity.
6-Hydroxy-1-naphthylamine: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
6-Methoxynaphthalen-1-amine is unique due to the presence of both methoxy and amine groups, which confer distinct electronic and steric properties. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
属性
IUPAC Name |
6-methoxynaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKNPNIVLBZAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312885 | |
| Record name | 6-methoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5302-77-2 | |
| Record name | NSC263822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


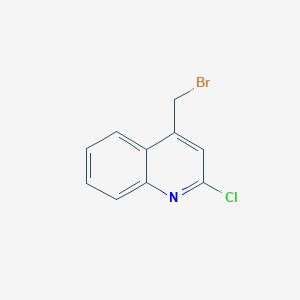

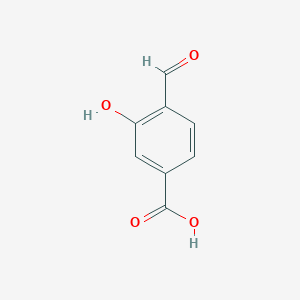
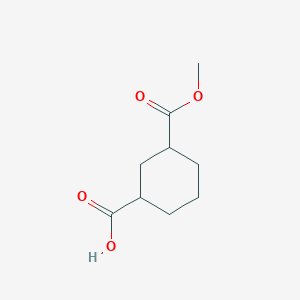
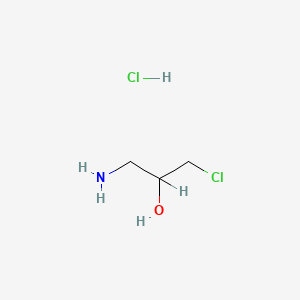

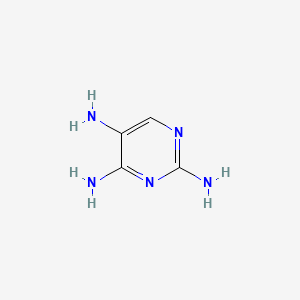

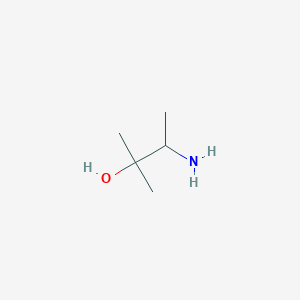

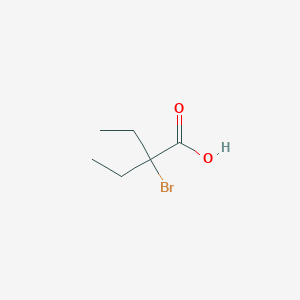
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)
